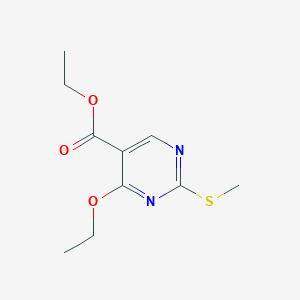

Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate

描述

属性

IUPAC Name |

ethyl 4-ethoxy-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-4-14-8-7(9(13)15-5-2)6-11-10(12-8)16-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMAYUOBJHWPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1C(=O)OCC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304293 | |

| Record name | Ethyl 4-ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84923-27-3 | |

| Record name | NSC165312 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes

The most common synthetic route involves the following steps:

Condensation Reaction : The initial step typically includes the condensation of ethyl acetoacetate with thiourea or a similar sulfur-containing compound in the presence of a base such as sodium ethoxide or potassium carbonate. This reaction is often carried out in an alcohol solvent, such as ethanol, under reflux conditions for several hours to facilitate the formation of the pyrimidine ring.

Formation of the Ethoxy Group : Following the formation of the pyrimidine structure, an ethoxy group can be introduced via nucleophilic substitution reactions. This step may involve treating a suitable precursor with ethyl iodide or ethyl bromide in the presence of a base to promote substitution at the appropriate position on the pyrimidine ring.

Reaction Conditions

The reaction conditions are crucial for optimizing yield and purity:

Temperature : Reactions are generally conducted at elevated temperatures (reflux conditions) to enhance reaction kinetics.

Solvent Choice : Ethanol is commonly used due to its ability to dissolve both organic and inorganic reactants while providing a suitable medium for nucleophilic substitution.

Reaction Time : The duration of reflux typically ranges from several hours to overnight, depending on the specific reagents and desired yield.

In an industrial context, scaling up the synthesis of Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate involves optimizing reaction parameters and employing advanced techniques:

Continuous Flow Synthesis

Continuous flow reactors are increasingly utilized for their efficiency in producing chemical compounds with consistent quality. This method allows for better control over reaction parameters such as temperature and pressure, leading to improved yields and reduced reaction times.

Automation

Automated systems can enhance reproducibility and minimize human error during synthesis. These systems can monitor reaction progress in real-time, allowing for adjustments to be made dynamically.

This compound can undergo various chemical transformations:

Nucleophilic Substitution

The methylthio group can participate in nucleophilic substitution reactions where it can be replaced by other nucleophiles, leading to diverse derivatives with potential biological activities.

Oxidation and Reduction

The compound may also undergo oxidation reactions to yield sulfoxides or sulfones, while reduction processes can convert it into thiol derivatives.

To summarize key parameters influencing the synthesis of this compound, refer to Table 1 below:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | Reflux (70–80°C) | >80% |

| Solvent | Ethanol | N/A |

| Reaction Time | 6–12 hours | N/A |

| Base | Sodium Ethoxide | N/A |

化学反应分析

Types of Reactions: Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The ethoxy and methylthio groups can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in solvents such as ethanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

科学研究应用

Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential neuroprotective and anti-inflammatory agents.

Material Science: The compound can be used in the development of novel materials with specific electronic or photophysical properties.

Biological Research: It serves as a precursor for the synthesis of compounds that can be used to study various biological pathways and mechanisms.

Industrial Applications: The compound’s derivatives are used in the production of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects . The compound’s ability to modulate these pathways makes it a valuable tool in the study of neurodegenerative diseases and inflammatory conditions.

相似化合物的比较

Key Observations:

Substituent Reactivity: The 4-ethoxy group in the target compound reduces electrophilicity compared to 4-chloro derivatives (e.g., ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate), enhancing metabolic stability and oral bioavailability .

Ester Group Effects: Ethyl esters generally confer higher lipophilicity than methyl esters, improving membrane permeability. For example, methyl 6-(benzylamino)-4-chloro-2-(methylthio)pyrimidine-5-carboxylate has reduced cellular uptake compared to ethyl esters .

Biological Activity :

- The target compound demonstrated efficacy in rodent angiogenesis models at 25 mg/kg , attributed to its balanced hydrophobicity and stability .

- 2-Thioxo derivatives (e.g., ethyl 6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate) show altered tautomerism, affecting hydrogen-bonding interactions and anticancer potency .

Pharmacokinetic and Pharmacodynamic Comparisons

Key Findings:

- The 4-ethoxy substituent in the target compound enhances bioavailability (65–80%) compared to 4-chloro (40–50%) and 4-amino (20–30%) analogs, likely due to reduced first-pass metabolism .

- Chloro-substituted derivatives exhibit broader kinase inhibition but lower selectivity, increasing off-target risks .

生物活性

Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms, interactions, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure features a pyrimidine ring substituted with ethoxy and methylthio groups, which contribute to its reactivity and biological properties. The compound's unique functional groups enhance its interaction with various biological macromolecules.

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in cancer progression, particularly cyclin-dependent kinases (CDKs). The structural similarity to known kinase inhibitors indicates its potential use in oncology. The compound's ability to modulate cellular signaling pathways positions it as a candidate for further pharmacological evaluation.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anticancer Activity : Preliminary assays indicate that the compound may inhibit cell proliferation in cancer cell lines.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting potential applications in infectious diseases.

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular metabolism, which could lead to therapeutic effects.

Comparison with Related Compounds

The following table compares this compound with other pyrimidine derivatives known for their biological activities:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Anticancer, antimicrobial | Ethoxy and methylthio groups | |

| 5-Fluorouracil | Anticancer agent | Fluorinated pyrimidine derivative | |

| Thymidine | Antiviral properties | Nucleoside analog |

This table illustrates the distinct characteristics of this compound compared to other compounds, highlighting its potential selectivity and potency against specific biological targets.

Case Studies

- In Vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound inhibited cell growth by inducing apoptosis. The mechanism involved the downregulation of CDK activity, leading to cell cycle arrest.

- Antimicrobial Testing : In antimicrobial assays, the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests that it could be developed into a novel antibiotic agent.

- Enzyme Interaction Studies : Interaction studies revealed that this compound binds effectively to target enzymes involved in nucleotide metabolism, demonstrating a potential pathway for therapeutic intervention.

常见问题

Q. Table 1: Key Synthesis Conditions

| Reagent | Solvent | Temperature | Catalyst/Base | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl chloro derivative | DMF | 80°C | K₂CO₃ | ~70% | |

| Methylamine (40% aq.) | THF | RT | Triethylamine | 52% |

Advanced Question: How can reaction conditions be optimized to improve yields in multi-step syntheses involving this compound?

Methodological Answer:

Optimization hinges on solvent choice, catalyst loading, and temperature control. For example, in the coupling step with Boc₂O (), increasing DMAP concentration from 0.1 to 0.3 equivalents improved reaction efficiency by enhancing acylation kinetics. Solvent polarity adjustments (e.g., switching from DCM to THF) can stabilize intermediates, while stepwise heating (0°C → RT) minimizes side reactions during triflation steps. Monitoring via TLC or LC-MS at each stage ensures intermediate fidelity before proceeding .

Basic Question: What spectroscopic techniques are critical for characterizing this compound, and what key data should be observed?

Methodological Answer:

- ¹H NMR : Key peaks include the ethyl ester quartet (δ 4.32 ppm, J = 7.2 Hz), methylthio singlet (δ 2.55 ppm), and pyrimidine proton (δ 8.61 ppm) .

- HRMS : Expected [M+H]⁺ for C₉H₁₃N₂O₃S is 229.0648; deviations >3 ppm suggest impurities .

- IR : Ester carbonyl stretch (~1700 cm⁻¹) and C-S vibration (~650 cm⁻¹) confirm functional groups.

Advanced Question: How can researchers resolve spectral ambiguities arising from tautomerism or rotameric forms in this compound?

Methodological Answer:

Variable-temperature NMR (VT-NMR) or COSY/NOESY experiments can distinguish tautomers. For example, broadening of the pyrimidine proton signal at elevated temperatures (e.g., 40°C) indicates dynamic exchange. DFT calculations (e.g., Gaussian) modeling rotational barriers of the ethoxy group can predict dominant conformers, guiding spectral interpretation .

Basic Question: What role does this compound play in medicinal chemistry, particularly as a kinase inhibitor precursor?

Methodological Answer:

The pyrimidine core serves as a scaffold for ATP-binding site targeting. Substitutions at the 4-ethoxy and 2-(methylthio) positions modulate selectivity; e.g., replacing ethoxy with cyclic amines () enhances kinase binding. SAR studies () show that methylthio groups improve hydrophobic interactions with kinase pockets, while ester groups allow prodrug strategies .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on bioactivity?

Methodological Answer:

- Parallel Synthesis : Use combinatorial libraries with varied substituents (e.g., 4-ethoxy → 4-aryl, 2-(methylthio) → 2-amino) via Suzuki coupling or SNAr reactions.

- Binding Assays : Screen against kinase panels (e.g., EGFR, VEGFR) to map substituent effects on IC₅₀.

- Computational Docking : MOE or Schrödinger Suite predicts binding poses, guiding rational design .

Basic Question: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Partition between EtOAc and brine to remove polar byproducts.

- Column Chromatography : Use silica gel with hexane/EtOAc (3:1 → 1:2 gradient). For persistent impurities, reverse-phase C18 columns with MeOH/H₂O (60:40) improve resolution .

Advanced Question: How can researchers troubleshoot low yields during Boc-protection or triflation steps?

Methodological Answer:

- Boc-Protection : Ensure anhydrous conditions (molecular sieves) to prevent Boc₂O hydrolysis. Use DMAP (10 mol%) to accelerate acylation.

- Triflation : Pre-dry Tf₂O over P₂O₅ and maintain strict temperature control (0°C → RT) to avoid decomposition. Excess Et₃N (3 eq.) scavenges liberated triflic acid .

Advanced Question: How should contradictory data on reaction yields or intermediate stability be reconciled?

Methodological Answer:

- Reproducibility Checks : Verify moisture sensitivity (e.g., THF vs. anhydrous DMF) and catalyst lot variability.

- Accelerated Stability Studies : Stress intermediates at 40°C/75% RH; HPLC tracking identifies degradation pathways (e.g., ester hydrolysis).

- Meta-Analysis : Compare literature protocols (e.g., vs. 2) to isolate critical variables like solvent polarity or base strength .

Advanced Question: What novel applications exist for this compound in nanotechnology or materials science?

Methodological Answer:

The methylthio group enables gold nanoparticle (AuNP) surface functionalization. In , the compound acted as a capping agent, directing anisotropic growth into hexagonal nAuNPs. Methodology:

Synthesis : Reduce HAuCl₄ with NaBH₄ in the presence of the compound (1:5 Au:ligand ratio).

Characterization : TEM and UV-Vis (λₘₐₓ ~520 nm) confirm morphology and plasmon resonance.

Applications : Functionalized nAuNPs show enhanced SERS signals for biosensing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。